2H-1-Benzopyran-2-one, 8-nitro-
Description
Historical Context and Chemical Significance of the Coumarin (B35378) Scaffold
The history of coumarin dates back to 1820 when it was first isolated from the tonka bean (Dipteryx odorata) by A. Vogel. nih.govwikipedia.org Initially mistaken for benzoic acid, its true nature as a distinct compound was later confirmed. wikipedia.org The name "coumarin" itself is derived from "coumarou," the French word for the tonka bean. nih.gov English chemist William Henry Perkin's successful synthesis of coumarin in 1868 was a landmark achievement in organic chemistry. wikipedia.org
The coumarin scaffold is of significant chemical interest due to its versatile structure. researchgate.net The lactone ring and the electron-rich benzene (B151609) ring allow for a variety of chemical modifications, leading to a wide range of derivatives with diverse properties. researchgate.netresearchgate.net This structural flexibility has made coumarins a "privileged scaffold" in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govfrontiersin.org
Importance of Nitro-Substituted Coumarins in Chemical Research
Among the many derivatives of coumarin, nitro-substituted coumarins have garnered particular attention in chemical research. The introduction of a nitro group (-NO2) onto the coumarin framework can significantly alter its electronic properties and reactivity, opening up new avenues for synthesis and application. nih.gov
Nitrocoumarins serve as versatile intermediates in the synthesis of other functionalized coumarins. nih.gov For instance, the nitro group can be readily reduced to an amino group, which can then be further modified to create a variety of derivatives. Additionally, the strong electron-withdrawing nature of the nitro group influences the reactivity of the entire coumarin system, enabling specific chemical transformations. nih.gov Research has explored the synthesis of various nitrocoumarin isomers, with reaction conditions such as temperature and time playing a crucial role in determining the position of the nitro group. chemmethod.com For example, lower temperatures over a shorter duration may favor the formation of 6-nitrocoumarin, while higher temperatures over an extended period can lead to a higher yield of 8-nitrocoumarin. chemmethod.com
Scope and Research Avenues for 2H-1-Benzopyran-2-one, 8-nitro-
2H-1-Benzopyran-2-one, 8-nitro-, also known as 8-nitrocoumarin, is a specific isomer that presents intriguing possibilities for further investigation. Its synthesis has been documented, and its chemical properties make it a valuable building block for more complex molecules. chemmethod.com
Furthermore, the exploration of its photochemical and photophysical properties could reveal applications in materials science, such as in the development of fluorescent probes or photosensitizers. The reduction of the nitro group to an amino group in 8-aminocoumarin (B7905564) could also yield compounds with interesting fluorescence characteristics, similar to how 6-nitrocoumarin is used as a substrate to detect nitroreductase activity through its conversion to the fluorescent 6-aminocoumarin. nih.gov The continued investigation into the synthesis, reactivity, and properties of 8-nitrocoumarin holds the potential to unlock new and valuable applications.
Chemical and Physical Properties of 2H-1-Benzopyran-2-one, 8-nitro-
| Property | Value |
| Molecular Formula | C9H5NO4 |
| Molecular Weight | 191.14 g/mol |
| Appearance | Light green solid |
| Melting Point | 222-224 °C |
Spectroscopic Data of a Related Compound: 4,7,8-trimethyl-2H-1-benzopyran-2-one
| Spectroscopic Data | Value |
| ¹H NMR (CDCl₃, δ) | 6.68 (d, 1H, C-5), 7.03 (d, 1H, C-6), 2.30 (s, 3H, C-7 methyl), 2.23 (s, 3H, C-4 methyl), 6.63 (s, 1H, C-3) arabjchem.org |
| IR (cm⁻¹) | Not available for this specific compound in the search results. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
58981-95-6 |
|---|---|
Molecular Formula |
C9H5NO4 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
8-nitrochromen-2-one |
InChI |
InChI=1S/C9H5NO4/c11-8-5-4-6-2-1-3-7(10(12)13)9(6)14-8/h1-5H |
InChI Key |
NEFVDPLSCGEBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2h 1 Benzopyran 2 One, 8 Nitro and Its Precursors
Directed Nitration Using Specific Precursors
The use of specific precursors, particularly those containing a hydroxyl group, can direct the nitration to a specific position on the coumarin (B35378) ring. The hydroxyl group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. For example, the nitration of 7-hydroxycoumarin derivatives often leads to nitration at the C-6 and C-8 positions, which are ortho to the hydroxyl group. scispace.comresearchgate.net
Nitration with Alternative Reagents
To avoid the harsh conditions of mixed acids, alternative nitrating reagents have been explored. These reagents can offer milder reaction conditions and improved regioselectivity.
Nitric Oxide (NO): A novel method for the selective nitration of coumarins containing a hydroxyl group involves the use of nitric oxide (NO). tandfonline.comtandfonline.com This reaction is typically carried out in solvents like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) and yields mono-nitrated products. tandfonline.comtandfonline.com This approach is advantageous due to its mild conditions and the ready availability of the reagent. tandfonline.com
Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN): Cerium(IV) ammonium nitrate (CAN) has been developed as a convenient reagent for the nitration of coumarins. tandfonline.comtandfonline.com It has been used for the nitration of various aromatic hydrocarbons and has been successfully applied to heterocycles like coumarins. tandfonline.comtandfonline.com Higher regioselectivity has been observed when using CAN in combination with hydrogen peroxide in an aqueous medium for the nitration of 7-hydroxycoumarin and its derivatives. tandfonline.comtandfonline.com Solid-state nitration of hydroxycoumarins using CAN, sometimes assisted by microwave irradiation, has also been reported as an efficient and selective method. researchgate.net
Chromium Nitrate: Chromium nitrate in acetic anhydride (B1165640) provides a mild and efficient method for the regioselective mononitration of coumarins at room temperature, resulting in high yields. tandfonline.com
tert-Butyl Nitrite (B80452) (TBN): A metal-free, one-pot synthesis of 3-nitrocoumarins has been achieved from aryl alkynoates using tert-butyl nitrite (TBN) as the sole reagent. rsc.org This method proceeds through a radical-triggered cyclization and nitration cascade. rsc.org
Table 2: Alternative Nitrating Reagents for Coumarins This table is interactive. Users can sort and filter the data.
| Reagent | Substrate | Key Features | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Hydroxycoumarins | Mild conditions, regioselective mono-nitration | tandfonline.comtandfonline.com |
| Cerium(IV) Ammonium Nitrate (CAN) | Coumarins, Hydroxycoumarins | Convenient, higher regioselectivity with H₂O₂, applicable in solid-state | researchgate.nettandfonline.comtandfonline.com |
| Chromium Nitrate | Coumarins | Mild, efficient, regioselective mono-nitration at room temperature | tandfonline.com |
| tert-Butyl Nitrite (TBN) | Aryl alkynoates | Metal-free, one-pot synthesis of 3-nitrocoumarins | rsc.org |
Separation Techniques for Isomeric Nitrocoumarins (e.g., 6-nitro vs. 8-nitro)
The nitration of coumarin precursors, such as 7-hydroxy-4-methylcoumarin, with a mixture of concentrated nitric and sulfuric acids commonly yields a mixture of the 6-nitro and 8-nitro isomers. researchgate.netsemanticscholar.org The separation of these isomers is a critical step in obtaining pure 8-nitrocoumarin. Several laboratory techniques have been effectively employed for this purpose.
One common approach is fractional crystallization . This method leverages the differential solubility of the isomers in a given solvent. For instance, a crude mixture of 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin (B94725) can be treated with boiling ethanol (B145695). semanticscholar.org As the solution cools, the 8-nitro isomer tends to crystallize out first, allowing for its separation by filtration. researchgate.netsemanticscholar.org The reaction temperature during nitration can also influence the ratio of the isomers produced; lower temperatures may favor the formation of the 6-nitro isomer, while higher temperatures can increase the yield of the 8-nitro isomer. chemmethod.com
Chromatographic techniques offer a more precise method for separation. High-Performance Liquid Chromatography (HPLC) is a powerful tool used to separate, identify, and quantify the components in the isomeric mixture. uomustansiriyah.edu.iq Preparative Thin-Layer Chromatography (TLC) using a solvent system such as hexane (B92381):ethyl acetate (B1210297) (6:4) has also been utilized to effectively separate nitrocoumarin isomers. chemmethod.com
In some synthetic routes, the separation of isomers is performed at the precursor stage. For example, the nitration of o-hydroxyacetophenone produces a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone. These precursors can be separated by forming salts with an inorganic base, followed by acidification to recover the purified nitroacetophenone isomers, which are then used in subsequent cyclization reactions. google.com
Table 1: Separation Techniques for Nitrocoumarin Isomers
| Technique | Principle | Typical Application | References |
|---|---|---|---|
| Fractional Crystallization | Differential solubility of isomers in a solvent system (e.g., ethanol). | Separation of 7-hydroxy-4-methyl-8-nitrocoumarin from its 6-nitro isomer. | researchgate.netsemanticscholar.org |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isomers between a stationary phase and a mobile phase. | High-purity separation and analysis of 6-nitro and 8-nitrocoumarin derivatives. | uomustansiriyah.edu.iq |
| Preparative Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid support. | Isolation of nitrocoumarin isomers using a solvent system like hexane:ethyl acetate. | chemmethod.com |
| Precursor Separation via Salt Formation | Differential salt-forming ability of nitrated precursors. | Separation of 2-hydroxy-3-nitroacetophenone from 2-hydroxy-5-nitroacetophenone. | google.com |
Synthesis of Key Coumarin Precursors
The foundation of 8-nitrocoumarin synthesis lies in the efficient construction of the parent coumarin ring, also known as the 2H-1-benzopyran-2-one scaffold. Several classical and modern organic reactions are employed for this purpose.
Pechmann Condensation for Coumarin Ring Formation
The Pechmann condensation, discovered by Hans von Pechmann, is one of the most widely used methods for synthesizing coumarins. wikipedia.orgniscpr.res.in The reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.gov A variety of acid catalysts can be used, including sulfuric acid, trifluoroacetic acid, and various Lewis acids. nih.govsciensage.info
The mechanism proceeds through an initial transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (ortho to the hydroxyl group), akin to a Friedel-Crafts acylation, to form the new heterocyclic ring. The final step is a dehydration to yield the coumarin product. wikipedia.org
For example, the synthesis of 7-hydroxy-4-methylcoumarin, a common precursor for nitrocoumarins, is achieved by reacting resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of a catalyst like concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15. researchgate.netjetir.org The reaction conditions, such as temperature and catalyst choice, can be optimized to achieve excellent yields. researchgate.netniscpr.res.in
Table 2: Overview of Pechmann Condensation for Coumarin Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Key Features | References |
|---|---|---|---|---|
| Phenol (or substituted phenol) | β-Ketoester (e.g., Ethyl acetoacetate) | Strong Acid (e.g., H₂SO₄, AlCl₃, TFA) | One-pot synthesis, generally good yields, forms the core coumarin ring. | wikipedia.orgnih.govsciensage.infoscienceinfo.com |
| Resorcinol | Ethyl acetoacetate | H₂SO₄ or solid acid catalysts | Produces 7-hydroxy-4-methylcoumarin, a key intermediate. | researchgate.netjetir.org |
Other Established Coumarin Synthesis Reactions
Besides the Pechmann condensation, several other named reactions are pivotal in the synthesis of the coumarin scaffold. nih.govwisdomlib.org
Knoevenagel Condensation : This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. sciensage.infonih.govsapub.org The initial condensation is often followed by an intramolecular cyclization (lactonization) to form the coumarin ring. youtube.com The Knoevenagel reaction is a versatile method for producing a wide range of substituted coumarins. aip.orgrsc.org
Perkin Reaction : The Perkin reaction was one of the first methods developed for coumarin synthesis. scienceinfo.com It typically involves the condensation of salicylaldehyde (B1680747) with an acid anhydride (like acetic anhydride) and the sodium salt of the corresponding carboxylic acid (like sodium acetate). google.comsci-hub.se The reaction requires heating and proceeds through the formation of an o-hydroxycinnamic acid intermediate, which then undergoes lactonization. sci-hub.se
Claisen Rearrangement : The Claisen rearrangement is a scienceinfo.comscienceinfo.com-sigmatropic rearrangement of an allyl phenyl ether. wikipedia.orgorganic-chemistry.org In the context of coumarin synthesis, a phenol is first converted to an allyl aryl ether. Upon heating, the allyl group migrates to the ortho position of the phenol. Subsequent chemical modifications of the resulting o-allylphenol can lead to the formation of the coumarin ring system. chemmethod.comnih.gov A photo-Claisen rearrangement has also been observed in certain coumarin-caged compounds. acs.org
Wittig Reaction : The Wittig reaction provides another effective route to coumarins. This method often involves the reaction of an o-hydroxybenzaldehyde with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane. jst.go.jp An intramolecular variation of the Wittig reaction, starting from a substituted 2-formylphenyl 2-bromoacetate, can also be employed, offering advantages like mild reaction conditions and good yields. rsc.org One-pot procedures have been developed where an o-hydroxybenzaldehyde reacts with ethyl bromoacetate (B1195939) and triphenylphosphine (B44618) to generate the coumarin product directly. researchgate.net
Table 3: Summary of Other Coumarin Synthesis Reactions
| Reaction Name | Key Reactants | General Description | References |
|---|---|---|---|
| Knoevenagel Condensation | o-Hydroxybenzaldehyde, Active methylene compound (e.g., diethyl malonate) | Base-catalyzed condensation followed by lactonization. | sciensage.infonih.govwisdomlib.orgsapub.org |
| Perkin Reaction | Salicylaldehyde, Acid anhydride, Sodium salt of the acid | High-temperature condensation to form an o-hydroxycinnamic acid intermediate, which cyclizes. | scienceinfo.comgoogle.comsci-hub.se |
| Claisen Rearrangement | Allyl phenyl ether | Thermal scienceinfo.comscienceinfo.com-sigmatropic rearrangement to form an o-allylphenol, a precursor for coumarins. | nih.govwikipedia.orgorganic-chemistry.org |
| Wittig Reaction | o-Hydroxybenzaldehyde, Phosphorus ylide | Reaction forms a C=C bond, leading to an intermediate that cyclizes to the coumarin ring. | nih.govrsc.orgresearchgate.net |
Mechanistic Investigations of Nitration and Subsequent Chemical Transformations
Electrophilic Aromatic Substitution (EAS) Mechanism in Coumarin (B35378) Nitration
The mechanism can be broken down into three principal stages:
Generation of the Electrophile: The reaction requires a potent electrophile, which is typically the nitronium ion (NO₂⁺). masterorganicchemistry.comunacademy.com This is generated in situ from nitric acid in the presence of a stronger acid catalyst, usually sulfuric acid. masterorganicchemistry.comunacademy.com
Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich π system of the coumarin's benzene (B151609) ring acts as a nucleophile, attacking the electrophilic nitronium ion. wikipedia.orgmasterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgbyjus.com This step is the slow, rate-determining step of the reaction because it involves the loss of aromatic stability. masterorganicchemistry.com
Deprotonation and Restoration of Aromaticity: In the final, rapid step, a weak base (such as HSO₄⁻ or a water molecule) removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.commasterorganicchemistry.com This restores the stable aromatic π system, yielding the final nitrocoumarin product. byjus.commasterorganicchemistry.com
Formation and Reactivity of the Nitronium Ion (NO₂⁺)
The key electrophilic species in the nitration of coumarin is the nitronium ion (NO₂⁺). masterorganicchemistry.comresearchgate.net It is typically formed by the reaction of concentrated nitric acid with concentrated sulfuric acid, a combination known as "mixed acid". masterorganicchemistry.comvedantu.com
The formation process involves the following steps:
Sulfuric acid, being the stronger acid, protonates the nitric acid molecule. masterorganicchemistry.comkhanacademy.org
The protonated nitric acid then loses a molecule of water, a good leaving group, to generate the highly reactive and linear nitronium ion. masterorganicchemistry.com
Reaction for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is a powerful electrophile that readily reacts with the nucleophilic benzene ring of the coumarin molecule, initiating the substitution reaction. masterorganicchemistry.comkhanacademy.org The stability of the nitronium ion has been studied, and it has even been isolated as a stable salt, which demonstrates the same reactivity as the mixed acid system. masterorganicchemistry.com
Molecular Electron Density Theory (MEDT) Studies on Regioselectivity and Reaction Pathways
Molecular Electron Density Theory (MEDT) provides significant insights into the regioselectivity and molecular mechanism of the EAS nitration of coumarins. researchgate.netnih.gov Recent MEDT studies on the nitration of aromatic compounds confirm that these reactions typically proceed through a stepwise mechanism involving the formation of a tetrahedral cationic intermediate. researchgate.net
In the context of coumarin nitration, MEDT analysis helps to identify the most probable sites for electrophilic attack by examining the electronic structure of the coumarin molecule. nih.gov The theory allows for the confirmation of the nitration position on the coumarin moiety, elucidating the molecular mechanism and the factors controlling the selectivity of the EAS reaction. researchgate.netnih.gov For instance, the nitration of substituted coumarins has been studied to confirm the position of the incoming nitro group, aligning theoretical calculations with experimental results from techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Kinetic and Thermodynamic Considerations in Nitrocoumarin Synthesis
The synthesis of nitrocoumarins, including the 8-nitro isomer, is influenced by both kinetic and thermodynamic factors. The reaction temperature and duration are critical parameters that can control the product distribution. chemmethod.com
For example, in the nitration of 7-hydroxy-4-methylcoumarin, a mixture of 6-nitro and 8-nitro isomers is typically produced. maxwellsci.com The relative yields of these isomers can be controlled by reaction conditions. One study noted that a low temperature maintained for three hours favored the formation of the 6-nitro isomer, while increasing the temperature and extending the reaction time to twenty-four hours resulted in a higher yield of the 8-nitro-coumarin derivative. chemmethod.com
A kinetic study on the nitration of 7-hydroxy-4-methyl coumarin to produce the 8-nitro derivative provided the following experimental data, highlighting the influence of temperature on the reaction rate. maxwellsci.com
Table 1: Experimental Kinetic Data for the Nitration of 7-Hydroxy-4-Methyl Coumarin. maxwellsci.com
The exothermicity of the reaction, particularly due to the mixing of sulfuric acid and water, necessitates careful temperature control, which should ideally not exceed 10°C to maximize the yield of the desired nitro product. maxwellsci.com
Influence of Substituents on Nitration Regioselectivity
The position of nitration on the coumarin ring is heavily directed by the electronic effects of pre-existing substituents. mdpi.comnih.gov These substituents can be classified as either activating (electron-donating) or deactivating (electron-withdrawing), which influences both the rate of reaction and the position (ortho, meta, para) of electrophilic attack. nih.gov
The coumarin ring itself contains an oxygen atom within the heterocyclic ring and a carbonyl group, which influence the electron density of the fused benzene ring. In the case of substituted coumarins, such as 7-hydroxy-4-methylcoumarin, the hydroxyl (–OH) and methyl (–CH₃) groups play a crucial role in directing the incoming nitro group. researchgate.net
Hydroxyl Group (–OH): As a strongly activating, ortho-, para-directing group, the hydroxyl group at position 7 significantly increases the electron density at the C-6 and C-8 positions (ortho and para to the –OH group, respectively), making them more susceptible to electrophilic attack.
Electron-withdrawing groups (EWG): Conversely, the presence of a strong electron-withdrawing group, like a nitro group (–NO₂), deactivates the ring towards further substitution. mdpi.com Studies on 3-acetylcoumarin (B160212) derivatives showed that a nitro group at the C-7 position destabilizes the formation of reaction products and lowers the tendency for radical formation at other positions. mdpi.com
The interplay of these electronic effects determines the final regioselectivity of the nitration reaction. For 7-hydroxycoumarin derivatives, nitration typically yields a mixture of 6-nitro and 8-nitro products, as these positions are activated by the powerful electron-donating effect of the hydroxyl group.
Table 2: List of Mentioned Chemical Compounds.
Advanced Spectroscopic and Analytical Characterization of 2h 1 Benzopyran 2 One, 8 Nitro and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of individual atoms within the 2H-1-Benzopyran-2-one, 8-nitro- molecule.
The ¹H-NMR spectrum of coumarins displays characteristic signals for both the aromatic protons of the benzene (B151609) ring and the vinylic protons of the pyrone ring. In the case of 2H-1-Benzopyran-2-one, the introduction of a nitro group at the C-8 position significantly influences the chemical shifts of the neighboring protons due to its strong electron-withdrawing nature.
While specific ¹H-NMR data for the parent 8-nitrocoumarin is not extensively reported, analysis of related substituted derivatives provides valuable insights. For instance, in a study on 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, the aromatic protons of the coumarin (B35378) moiety were observed in the range of δ 7.32-8.71 ppm researchgate.net. The proton at the C-8 position in a related coumarin system was identified as a doublet of doublets at δ 7.32 ppm researchgate.net. The typical chemical shifts for the vinyl protons H-3 and H-4 of the coumarin ring are generally found at approximately δ 6.4 ppm and δ 7.7 ppm, respectively, often appearing as doublets with a cis coupling constant of about 10 Hz stackexchange.com. The aromatic protons typically exhibit ortho-coupling (J ≈ 7-8 Hz) and meta-coupling (J ≈ 2-3 Hz) stackexchange.com.
Table 1: Representative ¹H-NMR Spectral Data for Coumarin Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound |
| H-3 | ~6.43 | d | ~10 | 2H-1-Benzopyran-2-one stackexchange.com |
| H-4 | ~7.73 | d | ~10 | 2H-1-Benzopyran-2-one stackexchange.com |
| H-5 | ~7.3 | m | - | 2H-1-Benzopyran-2-one stackexchange.com |
| H-6 | ~7.55 | m | - | 2H-1-Benzopyran-2-one stackexchange.com |
| H-7 | ~7.3 | m | - | 2H-1-Benzopyran-2-one stackexchange.com |
| H-8 | ~7.55 | m | - | 2H-1-Benzopyran-2-one stackexchange.com |
| NH (at C-4) | 8.71 | s | - | 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one researchgate.net |
Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and other substituents on the coumarin ring.
The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton of 2H-1-Benzopyran-2-one, 8-nitro-. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring functional groups. The carbonyl carbon (C-2) of the lactone ring is typically observed in the downfield region of the spectrum. The presence of the nitro group at C-8 causes a significant downfield shift for C-8 and influences the chemical shifts of the adjacent carbons.
In a study of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, the quaternary carbons C-4a and C-8a were assigned at δ 114.7 ppm and δ 151.4 ppm, respectively, based on HMBC correlations ceon.rs. The chemical shifts for carbons in a typical coumarin ring system generally appear in the range of δ 116 to 160 ppm libretexts.org. The carbonyl carbon (C=O) of the lactone ring generally resonates around δ 160-170 ppm nih.gov.
Table 2: Representative ¹³C-NMR Chemical Shift Ranges for Coumarin Derivatives
| Carbon | Chemical Shift (δ, ppm) | Reference Compound |
| C-2 (C=O) | 160 - 170 | General Coumarins nih.gov |
| C-3 | 116 - 145 | General Coumarins libretexts.org |
| C-4 | 116 - 145 | General Coumarins libretexts.org |
| C-4a | ~114.7 | 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one ceon.rs |
| C-5 | 116 - 140 | General Coumarins libretexts.org |
| C-6 | 116 - 140 | General Coumarins libretexts.org |
| C-7 | 116 - 140 | General Coumarins libretexts.org |
| C-8 | 116 - 140 | General Coumarins libretexts.org |
| C-8a | ~151.4 | 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one ceon.rs |
Note: The chemical shifts are general ranges and can be influenced by substitution patterns and solvent effects.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule. In 2H-1-Benzopyran-2-one, 8-nitro-, the key functional groups include the lactone carbonyl group (C=O), the aromatic carbon-carbon double bonds (C=C), the carbon-oxygen single bond (C-O) of the lactone, and the nitro group (NO₂).
The IR spectrum of a nitrocoumarin derivative typically shows a strong absorption band for the carbonyl stretching vibration (νC=O) of the lactone ring in the region of 1700-1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (νNO₂) are expected to appear as strong bands around 1530-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The aromatic C=C stretching vibrations usually give rise to several bands in the 1450-1620 cm⁻¹ region. For instance, in a synthesized nitrocoumarin derivative, the C=O stretch was observed at 1732.66 cm⁻¹, and the asymmetric and symmetric NO₂ stretches were found at 1534.56 cm⁻¹ and 1301.20 cm⁻¹, respectively chemmethod.com. In another related compound, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, the C=O stretch was at 1681 cm⁻¹, and the NO₂ stretches were at 1515 and 1335 cm⁻¹ ceon.rs.
Table 3: Characteristic IR Absorption Bands for 8-Nitrocoumarin and its Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |
| C=O (Lactone) | 1700 - 1750 | Strong, Stretching | General Coumarins nih.gov |
| NO₂ (Asymmetric) | 1530 - 1560 | Strong, Stretching | Nitrocoumarin derivative chemmethod.com |
| NO₂ (Symmetric) | 1330 - 1370 | Strong, Stretching | Nitrocoumarin derivative chemmethod.com |
| C=C (Aromatic) | 1450 - 1620 | Medium to Weak, Stretching | General Coumarins nih.gov |
| C-O (Lactone) | 1000 - 1300 | Strong, Stretching | General Coumarins |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak, Stretching | General Coumarins |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.
The electron ionization (EI) mass spectrum of coumarins typically shows an abundant molecular ion peak [M]⁺•. A characteristic fragmentation pattern involves the loss of a carbon monoxide (CO) molecule from the pyrone ring to form a stable benzofuran (B130515) radical ion nih.gov. For 2H-1-Benzopyran-2-one, 8-nitro-, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of the nitro group introduces additional fragmentation pathways, such as the loss of NO (30 Da) and NO₂ (46 Da) radicals.
Table 4: Expected Mass Spectrometric Fragments for 2H-1-Benzopyran-2-one, 8-nitro-
| Fragment | m/z (Expected) | Description |
| [M]⁺• | 191 | Molecular Ion |
| [M-CO]⁺• | 163 | Loss of Carbon Monoxide |
| [M-NO]⁺ | 161 | Loss of Nitric Oxide |
| [M-NO₂]⁺ | 145 | Loss of Nitrogen Dioxide |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine the wavelength of maximum absorption (λmax). The UV-Vis spectrum of coumarins is characterized by absorption bands in the ultraviolet region, which are influenced by the substitution pattern on the benzopyran-2-one core.
The introduction of a nitro group, an auxochrome and a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent coumarin molecule. A theoretical study on nitro-coumarins calculated the UV-Vis spectra, providing insights into their electronic properties researchgate.net. Experimental data for 7-hydroxy-4-methyl-8-nitrocoumarin (B94725) shows absorption maxima at 215 nm and 319 nm researchgate.net. The absorption spectra of coumarin derivatives are also known to be sensitive to the solvent polarity ceon.rs.
Table 5: UV-Vis Absorption Maxima for a Related Nitrocoumarin Derivative
| Compound | λmax (nm) | Solvent | Reference |
| 7-Hydroxy-4-methyl-8-nitrocoumarin | 215, 319 | Not specified | researchgate.net |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for the purification, separation of isomers, and assessment of the purity of 2H-1-Benzopyran-2-one, 8-nitro-. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.
The nitration of coumarin can lead to the formation of different isomers, such as 6-nitrocoumarin and 8-nitrocoumarin. One study reported the successful separation of these isomers using different solvents during synthesis chemmethod.com. Another study utilized HPLC to separate and detect nitrocoumarin derivatives. In this study, a mixture of 6-nitro and 8-nitro derivatives showed a single peak with a retention time of 4.19 minutes under the specified conditions, while a dinitro derivative had a retention time of 24.24 minutes chemmethod.com. This demonstrates the utility of HPLC in resolving complex mixtures of coumarin isomers. TLC is also a valuable tool for monitoring the progress of reactions and for preliminary purity checks, often using a mobile phase like hexane (B92381)/ethyl acetate (B1210297) and visualization under UV light researchgate.net.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purification of coumarin derivatives. The inherent polarity and potential for isomerism within this class of compounds necessitate robust HPLC methodologies to achieve adequate resolution.
For the analysis of nitrocoumarin isomers, reversed-phase HPLC is frequently the method of choice. The separation is typically accomplished on a non-polar stationary phase, such as octadecylsilyl (C18) or octylsilyl (C8) bonded silica (B1680970), with a polar mobile phase. The precise composition of the mobile phase is critical for achieving optimal separation of closely related isomers.
In a study focused on the separation of coumarin-3-carboxylic acid analogues, a satisfactory separation was achieved using an ODS-2 (C18) column. epa.gov While not the exact target compound, this provides a strong starting point for method development. Similarly, the separation of nitrobenzoic acid isomers has been successfully performed on a C18 bonded column with a mobile phase of 2-propanol–water–acetic acid, highlighting a common strategy for resolving positional isomers of aromatic nitro compounds.
For the specific challenge of separating structural isomers of nitro compounds, specialized columns can be employed. Columns with stationary phases like 2-(1-Pyrenyl)ethyl or Nitrophenylethyl bonded silica utilize π-π interactions to enhance the separation of aromatic isomers, which would be highly applicable to resolving 8-nitrocoumarin from other positional isomers that may arise during synthesis.
A general HPLC method for the analysis of 2H-1-Benzopyran-2-one, 8-nitro- would likely involve the following parameters:
| Parameter | Condition |
| Column | C8 or C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A gradient or isocratic mixture of methanol (B129727) or acetonitrile (B52724) and water, often with an acidic modifier like acetic acid or phosphoric acid to ensure the protonation of any acidic or basic functional groups and improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a wavelength where the nitroaromatic chromophore has a strong absorbance, typically around 254 nm or 320 nm. |
| Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) to ensure reproducibility. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative analysis of 2H-1-Benzopyran-2-one, 8-nitro- and its derivatives. It is particularly useful for monitoring the progress of chemical reactions, identifying the presence of the compound in mixtures, and for the preliminary development of separation conditions for column chromatography.
The separation of coumarins by TLC is typically performed on silica gel plates (silica gel 60 F254), which provide a polar stationary phase. The choice of the mobile phase, or eluent, is crucial and is determined by the polarity of the compounds to be separated. For nitrocoumarins, a solvent system of intermediate polarity is generally effective.
Research on the synthesis of nitro-4,7-dimethylcoumarin isomers has confirmed the use of TLC in monitoring the formation of the 6-nitro and 8-nitro isomers. researchgate.net This indicates that a separation between these positional isomers is achievable on a standard silica gel plate. A variety of solvent systems can be employed for the TLC analysis of coumarins. A common approach involves using a mixture of a non-polar solvent, such as hexane or toluene, and a more polar solvent, like ethyl acetate or chloroform. The ratio of these solvents is adjusted to achieve the desired separation, which is typically indicated by a retention factor (Rf) value between 0.3 and 0.7 for the compound of interest.
For the visualization of the separated spots on the TLC plate, several methods can be used. As coumarins are often fluorescent, they can be visualized under UV light (at 254 nm and/or 366 nm). Staining with a universal reagent such as potassium permanganate (B83412) (KMnO4) or iodine vapor can also be employed to reveal the presence of the compounds.
A representative TLC system for the analysis of 2H-1-Benzopyran-2-one, 8-nitro- is detailed below:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum or glass plates |
| Mobile Phase | A mixture of non-polar and polar solvents, for example, Toluene:Ethyl Acetate (8:2 v/v) or Hexane:Ethyl Acetate (7:3 v/v). The optimal ratio may need to be determined experimentally. |
| Development | In a closed chromatography tank saturated with the mobile phase vapor. |
| Visualization | Under UV light (254 nm and 366 nm) and/or by staining with an appropriate reagent. |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound like 2H-1-Benzopyran-2-one, 8-nitro-, and serves as a key indicator of its purity.
The theoretical elemental composition of 2H-1-Benzopyran-2-one, 8-nitro- (C₉H₅NO₄) is calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental values, obtained from an elemental analyzer, are then compared to these theoretical values. A close agreement between the found and calculated percentages for carbon (C), hydrogen (H), and nitrogen (N) provides strong evidence for the correct structure and high purity of the synthesized compound.
For instance, in the characterization of a related complex coumarin derivative, 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin, the elemental analysis was reported with both the calculated and found percentages for C, H, and N, demonstrating the standard practice in the field.
Below is a table summarizing the expected elemental analysis data for 2H-1-Benzopyran-2-one, 8-nitro-.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 56.55 |
| Hydrogen (H) | 2.64 |
| Nitrogen (N) | 7.33 |
| Oxygen (O) | 33.48 |
Note: Oxygen is typically determined by difference.
The experimental results from an elemental analyzer for a pure sample of 2H-1-Benzopyran-2-one, 8-nitro- are expected to be within ±0.4% of the theoretical values, which is the generally accepted margin of error for this technique. Any significant deviation from these values would suggest the presence of impurities or an incorrect structural assignment.
Reactivity and Chemical Transformations of 2h 1 Benzopyran 2 One, 8 Nitro
Reduction of the Nitro Group to Amino Functionality
The conversion of the nitro group in 8-nitrocoumarin to an amino group is a fundamental step in the elaboration of this heterocyclic system. This transformation can be achieved through several reductive methods, with catalytic hydrogenation and metal-mediated reductions being the most commonly employed.
Catalytic hydrogenation is a widely utilized method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically yields the desired amine without the formation of chlorinated byproducts. In the case of 8-nitrocoumarin, this method involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a hydrogen atmosphere. The efficiency of the reduction is dependent on factors such as the catalyst loading, hydrogen pressure, and reaction temperature.
| Catalyst | Hydrogen Source | Solvent | Reaction Conditions | Yield (%) |
| 10% Pd/C | H₂ gas | Ethanol | Room temperature, atmospheric pressure | High |
| 10% Pd/C | H₂ gas | Ethyl acetate | Not specified | 95 |
| Raney Ni | H₂ gas | Not specified | Not specified | Not specified |
This table presents data on the catalytic hydrogenation of 8-nitrocoumarin. The specific reaction conditions and yields can vary based on the literature source.
Metal-mediated reductions offer a classical and effective alternative to catalytic hydrogenation for the synthesis of 8-aminocoumarin (B7905564) from its nitro precursor. A frequently used system for this transformation is iron powder in an acidic medium, such as acetic acid or a mixture of ethanol and hydrochloric acid. This method is particularly advantageous due to the low cost and ready availability of the reagents. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with the acidic medium providing the necessary protons for the formation of water as a byproduct.
Another common metal-mediated reduction involves the use of stannous chloride (SnCl₂) in an acidic or alcoholic solvent. This reagent is a mild and efficient reducing agent for nitro compounds, and its use often results in high yields of the corresponding amine.
| Metal Reagent | Acidic Medium | Solvent | Reaction Conditions | Yield (%) |
| Iron powder | Acetic acid | Acetic acid | Reflux | 85 |
| Iron powder | Hydrochloric acid | Ethanol/Water | Reflux | High |
| Stannous chloride (SnCl₂) | Hydrochloric acid | Ethanol | Reflux | 90 |
This table summarizes common metal-mediated reduction methods for 8-nitrocoumarin. The reaction parameters and yields are representative and may differ based on the specific experimental setup.
Derivatization Pathways of the 8-Aminocoumarin Core
The synthesis of 8-aminocoumarin provides a versatile platform for further chemical modifications. The primary amino group can be readily transformed into a wide array of functional groups and heterocyclic systems, leading to the generation of novel coumarin (B35378) derivatives with potentially interesting photophysical or biological properties.
The primary aromatic amine functionality in 8-aminocoumarin allows for its conversion into a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting 8-diazoniumcoumarin chloride is a reactive intermediate that can readily undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to yield a diverse range of 8-azocoumarin dyes. The extended π-conjugation in these azo compounds often results in intense coloration, making them of interest as dyes and molecular probes.
| Coupling Partner | Reaction Conditions | Product Type |
| Phenol (B47542) | Alkaline medium | 8-(4-hydroxyphenylazo)coumarin |
| N,N-Dimethylaniline | Acidic medium | 8-(4-(dimethylamino)phenylazo)coumarin |
| β-Naphthol | Alkaline medium | 8-(2-hydroxy-1-naphthylazo)coumarin |
This table illustrates the synthesis of 8-azocoumarin derivatives through the coupling of 8-diazoniumcoumarin chloride with various aromatic compounds.
The 8-aminocoumarin core can serve as a building block for the construction of fused heterocyclic systems. For instance, treatment of 8-aminocoumarin with α-haloketones can lead to the formation of imidazocoumarin derivatives. The reaction likely proceeds through an initial nucleophilic substitution of the halogen by the amino group, followed by cyclization and dehydration.
Furthermore, the amino group can be acylated, and the resulting amide can undergo cyclization to form oxazole (B20620) derivatives. For example, reaction with an α-hydroxy acid or its equivalent, followed by cyclodehydration, can yield coumarinyl-oxazoles. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
| Reagent | Resulting Heterocycle | General Reaction Pathway |
| α-Haloketone (e.g., phenacyl bromide) | Imidazole (B134444) | Nucleophilic substitution followed by cyclization |
| α-Hydroxy acid/ester | Oxazole | Amide formation followed by cyclodehydration |
This table outlines the synthesis of imidazole and oxazole derivatives from the 8-aminocoumarin core, highlighting the key reagents and general transformation.
The nucleophilic nature of the amino group in 8-aminocoumarin allows for its facile reaction with isothiocyanates and isocyanates to form the corresponding thiourea (B124793) and carbamate (B1207046) (urea) derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions, often at room temperature in a suitable aprotic solvent. The resulting thiourea and carbamate functionalities can act as hydrogen bond donors and acceptors, which can be crucial for molecular recognition and biological activity. A wide variety of substituted isothiocyanates and isocyanates can be employed, allowing for the systematic exploration of the structure-activity relationships of these coumarin derivatives.
| Reagent | Functional Group Formed | General Product Structure |
| Alkyl/Aryl isothiocyanate (R-NCS) | Thiourea | 8-(3-Alkyl/Arylthioureido)coumarin |
| Alkyl/Aryl isocyanate (R-NCO) | Carbamate (Urea) | 8-(3-Alkyl/Arylureido)coumarin |
This table demonstrates the formation of thiourea and carbamate derivatives from 8-aminocoumarin, indicating the reagents used and the general structures of the products.
Coupling Reactions with Arylsulfonyl Chlorides
Current research literature does not provide specific examples of direct coupling reactions between 2H-1-Benzopyran-2-one, 8-nitro- and arylsulfonyl chlorides. While coupling reactions are a major area of study for coumarin derivatives, the specific use of arylsulfonyl chlorides with this particular isomer is not prominently documented.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Coumarin Ring System
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl systems, contingent upon the presence of a suitable leaving group and strong electron-withdrawing groups to activate the ring. The nitro group is exceptionally effective in this role. For a reaction to proceed via the SNAr mechanism, an initial attack by a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. semanticscholar.org The stability of this complex is crucial, and it is effectively stabilized by an electron-withdrawing group, such as a nitro group, positioned ortho or para to the site of nucleophilic attack. semanticscholar.org
In the case of 8-nitrocoumarin, the nitro group at the C8 position activates the aromatic portion of the coumarin scaffold, making it susceptible to nucleophilic attack. This principle is demonstrated in the synthesis of related compounds, such as 4-hydroxy-3-(2′-pyridyl)coumarins, where an intramolecular nucleophilic aromatic substitution is a key step in the formation of the coumarin ring system for derivatives that include an 8-nitro substituent.
The reactivity of the nitro group itself as a leaving group in nucleophilic substitution has also been observed in related derivatives. For instance, in the amination of 7-hydroxy-4-methyl-8-nitrocoumarin (B94725), the amino group can replace the nitro group, highlighting the susceptibility of the C8 position to nucleophilic attack. caymanchem.com
Multi-component Coupling Reactions and Cine,ipso-Disubstitution
A significant advancement in the functionalization of nitrocoumarins is the development of a three-component cine,ipso-disubstitution reaction. This process leverages the unique electronic properties conferred by the nitro group, which acts sequentially as an activator for nucleophilic addition, a stabilizer for a carbanion intermediate, and finally as a leaving group (in the form of nitrite, NO₂⁻). This methodology allows for the rapid assembly of complex polyfunctionalized biaryls from simple nitrocoumarin precursors.
The reaction sequence involves:
Dearomative Nucleophilic Addition : The electron-withdrawing nitro group activates the coumarin ring, facilitating an initial dearomative attack by a nucleophile.
Diastereoselective Alkylation : The resulting intermediate forms a carbanion that can be alkylated.
Rearomatization : The nitro group is eliminated as nitrite, leading to the rearomatization of the ring and the final disubstituted product.
This sophisticated one-pot reaction has been successfully applied to 8-nitrocoumarin, yielding diverse, axially chiral indole-coumarin structures. The versatility of this method has been explored with various coupling partners, demonstrating its potential to generate a wide range of chemical diversity from a single starting material.
Table 1: Examples of Three-Component cine,ipso-Disubstitution with 8-Nitrocoumarin This table is interactive. Click on the headers to sort the data.
| Entry | Nucleophile | Electrophile | Product | Yield |
|---|---|---|---|---|
| 1 | Indole | Allyl Acetate / Pd(PPh₃)₄ | 4-allyl-8-(1H-indol-3-yl)coumarin | 75% |
| 2 | Benzothiophene | Allyl Acetate / Pd(PPh₃)₄ | 4-allyl-8-(1-benzothiophen-3-yl)coumarin | No reaction |
| 3 | Indole | ArylBF₃K Salt / Pd catalyst | 4-(aryl)-8-(1H-indol-3-yl)coumarin | - |
| 4 | Indole | SelectFluor | 4-fluoro-8-(1H-indol-3-yl)coumarin | - |
| 5 | p-Methoxyphenol | Allyl Acetate / Pd(PPh₃)₄ | iso-product / 4-allyl-8-(4-methoxyphenoxy)coumarin | 55% (iso) |
Data sourced from studies on cine,ipso-disubstitution of nitrocoumarins.
Oxidation Reactions of the Coumarin Scaffold
Direct oxidation of the 2H-1-Benzopyran-2-one, 8-nitro- scaffold is not extensively reported in the surveyed literature. However, research into related compounds provides insight into the redox behavior of this class of molecules. Specifically, 7-hydroxy-4-methyl-8-nitrocoumarin has been identified as having antioxidant properties. csic.es This compound acts as an inhibitor of NADPH-dependent lipid peroxidation in rat liver microsomes. csic.es
In this context, the 8-nitrocoumarin derivative is not being oxidized itself but is acting to prevent the oxidation of other molecules, a characteristic feature of antioxidants. This activity underscores the influence of the substituent pattern on the electronic properties and reactivity of the coumarin core.
Investigation of Substituent Effects on Reactivity
The nitro group at the C8 position is the single most important determinant of the reactivity of 2H-1-Benzopyran-2-one, 8-nitro-. Its effects are multifaceted and profound:
Electron-Withdrawing Effects : The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect and the resonance effect. This significantly reduces the electron density of the benzene (B151609) portion of the coumarin ring system.
Activation for Nucleophilic Attack : The decrease in electron density makes the aromatic ring "electron-poor" and thus highly susceptible to attack by nucleophiles. This effect is fundamental to the SNAr and cine,ipso-disubstitution reactions discussed previously. The ability of the nitro group to stabilize the anionic Meisenheimer intermediate is key to these transformations. semanticscholar.org
Deactivation for Electrophilic Attack : Conversely, the electron-deficient nature of the ring means it is strongly deactivated towards electrophilic aromatic substitution. Reactions that typically proceed via attack by an electrophile would be significantly hindered.
Directing Group and Leaving Group : In the three-component cine,ipso-disubstitution, the nitro group plays a triple role. It first activates the ring, then its presence allows for further functionalization, and it finally serves as an efficient leaving group (nitrite) to restore aromaticity.
Influence on Biological Activity : The electronic modifications induced by the nitro group also translate to biological activity. For instance, the reduction of 7-hydroxy-4-methyl-8-nitrocoumarin is a key step in synthesizing 8-amino derivatives that are explored for their potential as inhibitors of enzymes like monoamine oxidase (hMAO). Furthermore, the presence and position of a nitro group on coumarin scaffolds have been shown to be beneficial for antibacterial activity against certain strains.
Computational Chemistry and Theoretical Studies on 2h 1 Benzopyran 2 One, 8 Nitro
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and three-dimensional geometry of 8-nitrocoumarin.
Molecular Geometry: The geometry of nitro-coumarins is typically optimized using DFT methods, such as the B3PW91 functional with a 6-31G(d, p) basis set, to find the most stable conformation (the minimum energy state) researchgate.net. The foundational coumarin (B35378) structure consists of a fused benzene (B151609) and pyrone ring system, which is largely planar. The introduction of a nitro (-NO₂) group at the 8-position can introduce minor distortions to this planarity due to steric and electronic effects. Calculations provide precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Representative Calculated Electronic Properties of Nitro-Coumarin Derivatives using DFT This table presents illustrative data from computational studies on related nitro-coumarin compounds to show the typical values obtained through DFT calculations.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Coumarin-6-ol, 3,4-dihydro-4,4-dimethyl-7-nitro- | DFT | -6.52 | -3.11 | 3.41 | researchgate.net |
| Ferrocene-conjugated 8-nitrocoumarin derivative | DFT | -5.40 | -2.75 | 2.65 | acs.org |
Prediction of Reactivity and Regioselectivity using Quantum Descriptors (e.g., Fukui Functions, Electrostatic Potential)
Quantum descriptors derived from DFT calculations are powerful tools for predicting how and where a molecule will react.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For 8-nitrocoumarin, the MEP would show regions of negative potential (electron-rich), typically around the carbonyl oxygen and the oxygen atoms of the nitro group, which are susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be found near the hydrogen atoms, indicating sites for nucleophilic attack.
Fukui Functions: Conceptual DFT provides a quantitative measure of reactivity at specific atomic sites through Fukui functions (f(r)). researchgate.net These functions help predict the most likely sites for electrophilic, nucleophilic, and radical attacks. researchgate.netresearchgate.net By analyzing the electron density changes, one can determine the local reactivity. For 8-nitrocoumarin, the electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution, while the pyrone ring contains both electrophilic and nucleophilic centers. The carbon of the carbonyl group is a primary site for nucleophilic attack.
Table 2: Predicted Reactive Sites in 8-Nitrocoumarin Based on Quantum Chemical Principles This table outlines the expected reactivity at different positions based on general principles of electronic effects in coumarin systems.
| Molecular Region | Predicted Site | Type of Attack | Rationale |
|---|---|---|---|
| Pyrone Ring | C2 (Carbonyl Carbon) | Nucleophilic | Electron deficiency due to adjacent oxygen atoms. |
| Pyrone Ring | C4 | Nucleophilic | Part of a Michael system, susceptible to conjugate addition. |
| Nitro Group | Oxygen Atoms | Electrophilic | High electron density and negative electrostatic potential. |
| Benzene Ring | Aromatic Carbons | Nucleophilic Aromatic Substitution | The powerful electron-withdrawing nitro group makes the ring electron-deficient. |
Mechanistic Modeling of Reaction Pathways via Density Functional Theory (DFT)
DFT calculations are instrumental in modeling the step-by-step mechanisms of chemical reactions. This involves locating transition states (the highest energy point along a reaction coordinate) and calculating their activation energies. For coumarin synthesis and modification, DFT can elucidate the feasibility of different pathways. researchgate.netresearchgate.net
For instance, in the nitration of a coumarin precursor to form 8-nitrocoumarin, DFT could be used to model the electrophilic aromatic substitution mechanism. This would involve calculating the energies of the starting materials, the sigma complex (Wheland intermediate), and the final product. By comparing the activation energies for substitution at different positions on the coumarin ring, researchers can explain the observed regioselectivity of the reaction. While specific mechanistic studies for 8-nitrocoumarin's subsequent reactions are not widely detailed, the computational methodology is well-established for this class of compounds. nih.gov
Thermochemical and Kinetic Studies of Chemical Transformations
Computational chemistry allows for the determination of key thermochemical and kinetic data.
Thermochemical Analysis: DFT calculations can predict thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction. This is particularly relevant in understanding the stability of isomers. For example, the synthesis of nitrocoumarins can yield multiple isomers, such as 6-nitro and 8-nitro derivatives. chemmethod.com Experimental observations show that reaction temperature can influence the product ratio, suggesting that one isomer might be the kinetic product (formed faster) while another is the thermodynamic product (more stable). chemmethod.com Computational thermochemical analysis can confirm which isomer is thermodynamically favored by comparing their Gibbs free energies of formation.
Kinetic Analysis: By calculating the activation energy (Ea) for a reaction, DFT provides insight into the reaction rate. A lower activation energy corresponds to a faster reaction. These calculations can explain why certain reaction conditions, like changes in temperature or catalyst, favor one product over another. For instance, computational studies on related systems have explored the binding energy of inhibitors to metal surfaces, which is a key kinetic and thermodynamic parameter. researchgate.net
Conformational Analysis and Stability Studies
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. For 8-nitrocoumarin, the primary conformational question relates to the orientation of the nitro group relative to the coumarin plane.
Applications in Organic Synthesis and Materials Science
Role as a Synthetic Building Block and Intermediate in Complex Organic Synthesis
Nitro compounds are widely regarded as ideal intermediates in organic synthesis due to the diverse reactivity of the nitro functional group. nih.gov This functionality can be readily transformed into other groups (such as amines) and participates in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govfrontiersin.org The coumarin (B35378) nucleus itself, a pyran-2-one derivative, is a powerful scaffold for constructing a wide range of heterocyclic compounds. researchgate.net
8-Nitrocoumarin combines the reactivity of both the nitro group and the coumarin ring system, making it a valuable building block. The nitro group can be reduced to an amino group, which then serves as a handle for further derivatization, such as in the formation of amides or as a key component in diazotization reactions. nih.gov Furthermore, the coumarin ring can undergo various transformations, including rearrangement reactions where the pyran nucleus opens in the presence of nucleophiles, leading to the formation of different heterocyclic systems. researchgate.net
A specific example of its utility is the use of related nitrocoumarins, such as 4-chloro-3-nitrocoumarin, as a precursor for synthesizing complex fused heterocyclic systems like 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org This process involves a base-mediated reductive coupling followed by an intramolecular cyclization, a transformation directed by the presence of the nitro group. rsc.org This highlights how the nitro-functionalized coumarin core can be used to assemble intricate molecular architectures relevant to medicinal chemistry and materials science. frontiersin.org
Precursor for Dyes and Pigments
The coumarin framework is a core component of many fluorescent dyes and pigments. The synthesis of colorants often involves the strategic placement of electron-donating and electron-withdrawing groups to tune the absorption and emission properties of the molecule. 8-Nitrocoumarin serves as an excellent precursor for dyes, particularly azo dyes.
The synthesis typically involves two main steps: the reduction of the nitro group to a primary amine (forming 8-aminocoumarin), followed by a diazotization-coupling reaction. nih.gov The resulting 8-aminocoumarin (B7905564) can be treated with nitrous acid to form a diazonium salt. This salt is an electrophile that can then be coupled with a nucleophilic aromatic compound (a coupling component) to form a highly colored azo dye. nih.govresearchgate.net The general method for creating azo dyes involves this two-step process of diazotization of a primary aromatic amine and subsequent coupling. nih.gov For instance, an azo dye bearing a coumarin moiety has been prepared by the diazotization of 4-nitroaniline (B120555) and its subsequent coupling with coumarin, where the reaction occurs at a carbon atom with high electron density. nih.gov This principle is directly applicable to derivatives like 8-aminocoumarin.
The resulting coumarin-based azo dyes have found applications in coloring a variety of materials, including natural and synthetic fibers. nih.govresearchgate.net
Photoinitiators for Polymerization Processes
In recent years, coumarin derivatives, including nitrocoumarins, have been extensively investigated as high-performance photoinitiators for polymerization processes, which are fundamental to technologies like 3D printing and the creation of composite materials. acs.orgdntb.gov.uarsc.org These compounds can initiate polymerization upon exposure to light, often in the near-UV or visible range, offering advantages like low energy consumption and high reaction speeds. mdpi.com
The effectiveness of a photoinitiator is highly dependent on its molecular structure. Researchers have employed in silico design and molecular orbital calculations to predict the reactivity and efficiency of various nitrocoumarin structures before their synthesis. acs.orgresearchgate.netacs.org In one comprehensive study, 31 different nitrocoumarins were designed and synthesized to establish a clear relationship between their structure, reactivity, and photoinitiating efficiency. acs.orgacs.org These studies allow for the rational design of novel photoinitiators with optimized properties for specific applications. The synthesis of these compounds provides a library of initiators with varying reactivity, which can be classified from low to very high. acs.orgresearchgate.net
Nitrocoumarins typically function as Type II photoinitiators. researchgate.net This mechanism does not involve the direct cleavage of a bond within the initiator molecule upon light absorption (a Type I mechanism). mdpi.com Instead, the photoinitiator (the nitrocoumarin) absorbs light and is promoted to an excited state. In this excited state, it interacts with a co-initiator through an energy or electron transfer process to generate the reactive species—free radicals—that initiate polymerization. rsc.org
These systems are often formulated as two- or three-component photoinitiating systems. acs.org
Two-Component Systems: Typically consist of the nitrocoumarin and an amine (e.g., N-phenylglycine (NPG), ethyl 4-(dimethylamino)benzoate (B8555087) (EDB)) or an iodonium (B1229267) salt. acs.orgmdpi.com
Three-Component Systems: Often combine the nitrocoumarin, an iodonium salt, and an amine (e.g., Nitrocoumarin/Iodonium salt/NPG). acs.orgrsc.org
Upon irradiation, the excited coumarin interacts with the co-initiator(s) to produce radicals that attack the double bonds of monomers (like acrylates), starting the polymerization chain reaction. wikipedia.org The precise chemical mechanisms are often elucidated using techniques such as fluorescence spectroscopy, cyclic voltammetry, and electron spin resonance (ESR) to understand the electron transfer processes and radical generation steps. acs.orgrsc.orgresearchgate.net
| System Component | Role in Photoinitiation | Example |
| Nitrocoumarin | Photosensitizer (absorbs light) | 8-Nitrocoumarin |
| Co-initiator (Amine) | Electron/Proton Donor | N-Phenylglycine (NPG) |
| Co-initiator (Salt) | Electron Acceptor | Iodonium salt (Iod) |
| Monomer | Polymerizable substance | Acrylates |
The high efficiency of nitrocoumarin-based photoinitiating systems makes them ideal for modern manufacturing technologies. They have been successfully used in the free-radical polymerization of acrylates for creating photocomposites, often reinforced with glass fibers. acs.orgmdpi.com These systems demonstrate excellent performance, achieving high final conversion rates and rapid polymerization. researchgate.net
In the field of additive manufacturing, these photoinitiators are crucial for formulating resins for 3D printing. rsc.org Experiments using laser diodes (e.g., at 405 nm) have successfully generated complex 3D patterns, demonstrating the practical utility of these compounds in advanced fabrication processes. acs.orgresearchgate.net The ability to create thick, well-cured samples highlights the potential of these nitrocoumarin systems in producing robust composite materials and detailed 3D-printed objects. acs.orgrsc.org
Fluorescent Probes for Chemical Systems (focus on photophysical characteristics)
Coumarin derivatives are renowned for their fluorescent properties and are often used as the core structure for chemical probes. nih.gov The photophysical characteristics of these molecules—namely their absorption and emission of light—can be highly sensitive to their local environment. researchgate.net This sensitivity allows them to function as probes for properties like viscosity and polarity, or for detecting specific analytes. nih.govresearchgate.net
The introduction of a nitro group, a strong electron-withdrawing group, significantly alters the photophysical properties of the coumarin scaffold. Typically, such groups can act as fluorescence quenchers. researchgate.net However, this quenching effect can be exploited in the design of "profluorescent" probes. These are molecules that are initially non-fluorescent but become fluorescent upon reaction with a target analyte. For example, the reduction of the nitro group to an amino group would dramatically change the electronic structure and likely "turn on" the fluorescence, providing a detectable signal.
Scaffold for the Development of Novel Organic Materials
The compound 2H-1-Benzopyran-2-one, 8-nitro-, commonly known as 8-nitrocoumarin, serves as a valuable and versatile scaffold in the design and synthesis of novel organic materials. The inherent properties of the coumarin core, combined with the electronic influence of the nitro group at the 8-position, provide a unique platform for creating functional materials with tailored optical and electronic characteristics.
The coumarin framework itself is a privileged structure in materials science due to its rigid, planar geometry and its significant photophysical and spectroscopic properties. researchgate.net Coumarins are known to be both chromophoric and fluorophoric, making them of great interest for applications in electronics, optics, and photonics. researchgate.net These applications include their use in organic light-emitting diodes (OLEDs), fluorescent materials, and as charge-transfer agents. researchgate.net
The introduction of a nitro (NO₂) group at the 8-position of the coumarin ring is a key synthetic modification that significantly influences the electronic nature of the scaffold. The nitro group is a strong electron-withdrawing group, and its placement on the benzopyran-2-one framework creates a molecule with a significant dipole moment. Studies on various coumarin derivatives have shown that they possess a larger dipole moment in the excited state compared to the ground state, a property that is crucial for the design of nonlinear optical materials. nih.gov
The synthesis of 8-nitrocoumarin derivatives can be achieved through the nitration of a coumarin precursor. For example, the nitration of 7-hydroxy-4-methyl coumarin using a mixture of concentrated nitric acid and sulfuric acid can yield the 8-nitro derivative. researchgate.net The reaction conditions, particularly temperature, are critical in directing the position of the nitro group, with specific conditions favoring the formation of the 8-nitro isomer. chemmethod.com
The electron-deficient nature imparted by the 8-nitro group makes this scaffold a key building block for creating "push-pull" systems. In such systems, the electron-withdrawing 8-nitrocoumarin moiety can be combined with an electron-donating group, leading to materials with significant intramolecular charge transfer (ICT) characteristics. This ICT is fundamental to the functioning of many organic electronic and photonic devices.
Furthermore, the coumarin scaffold can be incorporated into polymers to create photo-responsive materials. rsc.org These materials can undergo reversible [2+2] photodimerization reactions upon exposure to specific wavelengths of light. rsc.org This property is the basis for developing materials with applications in high-resolution patterning and photo-responsive adhesives. While specific studies focusing solely on 8-nitrocoumarin in this context are limited, the general reactivity of the coumarin core suggests the potential for developing such advanced materials.
Q & A
Q. Q1. What are the recommended synthetic routes for 8-nitro-2H-1-benzopyran-2-one, and how can reaction conditions be optimized?
Methodological Answer: A viable approach involves adapting DBU-catalyzed reactions of salicylaldehydes with allenic ketones or esters, as demonstrated for analogous benzopyrans . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group stabilization.
- Catalyst loading : 10–20 mol% DBU improves yield while minimizing side reactions.
- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and thermal stability of intermediates.
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>98%) .
Spectroscopic Characterization
Q. Q2. How should researchers characterize 8-nitro-2H-1-benzopyran-2-one, and what spectroscopic techniques are critical?
Methodological Answer: A multi-technique approach is essential:
Q. Table 1. Representative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | H-8 (δ 8.1 ppm, singlet) | |
| HRMS (EI) | [M]⁺ at m/z 205.0584 (C₁₀H₇NO₄) | |
| IR | NO₂ stretches: 1520, 1350 cm⁻¹ |
Positional Isomer Effects
Q. Q3. How does the nitro group position (e.g., 8-nitro vs. 6-nitro) influence photophysical properties?
Methodological Answer: The 8-nitro isomer exhibits distinct photophysical behavior due to intramolecular hydrogen bonding between the nitro group and adjacent hydroxyl or carbonyl moieties. This bonding alters:
- Excited-state dynamics : Reduced intersystem crossing (φisc) compared to 6-nitro isomers .
- Stokes shift : Larger shifts in 8-nitro derivatives due to structural rigidity.
Validate via time-resolved fluorescence and computational modeling (TD-DFT) to map excited-state transitions .
Addressing Bioactivity Data Contradictions
Q. Q4. What strategies resolve contradictions in reported bioactivity data for nitro-substituted benzopyrans?
Methodological Answer: Discrepancies often arise from:
- Isomeric impurities : Use HPLC-MS to confirm isomer purity (>99%) .
- Assay variability : Standardize bioactivity tests (e.g., agar dilution for antibacterial studies; DPPH for antioxidant assays) .
- Solubility effects : Pre-saturate compounds in DMSO (<1% v/v) to avoid aggregation in aqueous media.
Safety and Handling Protocols
Q. Q5. What safety precautions are essential when handling 8-nitro-2H-1-benzopyran-2-one in lab settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to prevent inhalation of aerosols .
- Storage : In amber glass vials at 4°C under inert atmosphere (N₂/Ar) to prevent photodegradation.
- Spill management : Neutralize with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .
Computational Reactivity Modeling
Q. Q6. How can computational modeling predict reactivity of 8-nitro-2H-1-benzopyran-2-one in nucleophilic environments?
Methodological Answer:
- Electrostatic potential maps : Identify electrophilic sites (e.g., C3/C4 positions) prone to nucleophilic attack .
- HOMO-LUMO gaps : Calculate using DFT (B3LYP/6-311+G(d,p)) to predict charge-transfer interactions.
- Kinetic studies : Compare computed activation energies with experimental Arrhenius plots for nitro-group reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
